5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Beschreibung
Eigenschaften
CAS-Nummer |
394239-89-5 |
|---|---|
Molekularformel |
C29H23BrFN3O4 |
Molekulargewicht |
576.422 |
IUPAC-Name |
5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H23BrFN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37) |
InChI-Schlüssel |
MFRXJRHOHROVSO-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes a quinoline moiety, a pyrazole ring, and a pentanoic acid derivative. Its molecular complexity suggests diverse interactions within biological systems.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown varying degrees of activity against bacteria and fungi, with some exhibiting minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- Enzyme Inhibition : The compound's structural components suggest potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, such as succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration .
- Photodynamic Therapy : The presence of the oxopentanoic acid moiety links it to aminolevulinic acid synthesis, which is utilized in photodynamic therapy for conditions like actinic keratosis. This therapeutic approach relies on the compound's ability to generate reactive oxygen species upon light activation .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Interaction : The compound may inhibit specific enzymes by mimicking natural substrates or through competitive inhibition, thereby altering metabolic pathways.
- Reactive Oxygen Species Generation : In photodynamic applications, the compound converts to protoporphyrin IX, which accumulates in tissues and produces reactive oxygen species when exposed to light.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of the compound against several pathogens, including Escherichia coli and Candida albicans. The results indicated that certain derivatives demonstrated significant antifungal activity with MIC values as low as 6.25 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Derivative A | 6.25 | Antifungal |
| Derivative B | 32 | Antibacterial |
Enzyme Inhibition Studies
Research involving the inhibition of succinate dehydrogenase revealed that specific derivatives could effectively inhibit enzyme activity in vitro. The inhibition constants (IC50) were determined, showing promising results for further therapeutic development .
| Derivative | IC50 (µM) | Target Enzyme |
|---|---|---|
| Derivative C | 15 | Succinate Dehydrogenase |
| Derivative D | 8.7 | Succinate Dehydrogenase |
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
Research has indicated that compounds within the quinoline family exhibit anticancer activity. The specific structure of this compound allows it to potentially inhibit cancer cell proliferation by interfering with various cellular pathways. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and enzyme inhibition .
2. Antimicrobial Activity
Quinoline derivatives often demonstrate antimicrobial properties. This compound's structural features may contribute to its effectiveness against bacterial and fungal strains, making it a candidate for further exploration in the development of new antibiotics .
3. Neuropharmacological Effects
The modulation of neurotransmitter systems is another area where this compound may show promise. Compounds similar to this one have been studied for their effects on neuropeptide receptors, which play crucial roles in anxiety and depression treatments . The potential to act as a selective modulator of Gq/Gs signaling pathways could lead to advancements in neuropharmacology.
Synthesis and Derivatives
The synthesis of 5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multi-step organic reactions that include:
- Formation of the Quinoline Core : This is achieved through condensation reactions involving isatin derivatives.
- Bromination : Selective bromination at the 6-position using brominating agents.
- Formation of the Pyrazole Moiety : This involves reactions that introduce the pyrazole ring structure.
- Final Functionalization : The addition of the pentanoic acid side chain to complete the synthesis.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Research on Anticancer Activity | Demonstrated that quinoline derivatives can inhibit cell growth in various cancer cell lines | Potential development of anticancer drugs |
| Antimicrobial Studies | Showed effectiveness against specific bacterial strains | Development of new antibiotics |
| Neuropharmacological Research | Indicated modulation of neurotransmitter receptors | Potential treatments for anxiety and depression |
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 6 of the quinoline ring serves as a reactive site for nucleophilic substitution. This reaction is facilitated by electron-withdrawing groups on the aromatic ring, which activate the leaving group.
Mechanism : Likely follows an SNAr (nucleophilic aromatic substitution) pathway due to the electron-deficient quinoline ring.
Functionalization of the Carboxylic Acid Group
The terminal carboxylic acid undergoes typical acid-derived reactions, enabling modifications for solubility or prodrug development.
Pyrazole Ring Reactivity
The 4,5-dihydro-1H-pyrazole ring undergoes ring-opening or stabilization reactions under specific conditions.
Quinoline Core Modifications
The 2-oxo-1,2-dihydroquinoline moiety participates in ketone-specific reactions.
Electrophilic Aromatic Substitution
The fluorophenyl and phenyl groups undergo electrophilic substitution, though reactivity is modulated by substituents.
| Reaction Type | Reagents | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to fluorine | Nitro-substituted fluorophenyl derivative | |
| Sulfonation | SO₃, H₂SO₄ | Meta to fluorine | Sulfonic acid derivative |
Note : The electron-withdrawing fluorine atom directs electrophiles to meta/para positions.
Stability Under Physiological Conditions
The compound’s stability in aqueous environments is critical for pharmacological applications.
Synthetic Pathway and Key Intermediates
The compound is synthesized via multi-step reactions, as outlined below:
-
Quinoline Core Formation :
-
Pyrazole Ring Construction :
-
Reaction of 2-fluorophenylhydrazine with α,β-unsaturated ketone intermediates.
-
-
Carboxylic Acid Incorporation :
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Variations and Physicochemical Properties
Key Observations:
Halogen Substitutions: The target compound’s 6-bromo group contrasts with the 6-chloro in Compounds 12–13. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability or target binding compared to chlorine . In Compounds 24–26, halogen substitutions (Br, Cl) on the quinolinone’s 4-phenyl group or pyrazoline’s aryl ring modulate electronic properties. For example, 4-bromophenyl (Compound 24) may induce stronger π-π stacking than 4-chlorophenyl (Compound 26) .
Aryl Group Positioning: The target’s 2-fluorophenyl group differs from 3-fluorophenyl (Compound 12) and 3-chlorophenyl (Compound 13).
Chain Length: The pentanoic acid chain (5 carbons) in the target compound versus butanoic acid (4 carbons) in analogs may alter solubility and hydrogen-bonding capacity. Longer chains could improve solubility in aqueous media but reduce passive diffusion .
Implications for Structure-Activity Relationships (SAR)
While biological data for the target compound are unavailable, trends from analogs suggest:
- Aryl Substitution : Para-substituted aryl groups (e.g., 4-bromophenyl in Compound 24) may optimize target engagement compared to meta-substituted derivatives (e.g., Compound 12) .
- Carboxylic Acid Chain: The pentanoic acid chain in the target compound could enhance solubility relative to butanoic acid analogs, though this requires experimental validation.
Q & A
Synthesis and Purification
Basic Question: Q. What are the standard synthetic routes for preparing this compound, and how is purity ensured? Methodological Answer: The compound is synthesized via multi-step protocols involving pyrazoline ring formation and subsequent functionalization. A general approach includes:
- Step 1: Condensation of substituted quinolinone derivatives with fluorophenyl hydrazines under reflux in ethanol/acetic acid to form the pyrazoline core .
- Step 2: Coupling with 5-oxopentanoic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane .
- Purification: Flash column chromatography (e.g., 10% methanol/dichloromethane) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Advanced Question: Q. How can reaction yields be optimized for the pyrazoline ring formation, and what computational tools aid in predicting optimal conditions? Methodological Answer:
- Yield Optimization: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, microwave irradiation at 120°C for 30 minutes increases yields from ~27% to >50% in analogous compounds .
- Computational Tools: ICReDD’s quantum chemical reaction path search methods and COMSOL Multiphysics simulations model solvent effects and transition states, narrowing optimal conditions (e.g., solvent polarity, temperature) .
Analytical Characterization
Basic Question: Q. What spectroscopic and chromatographic techniques are essential for confirming the compound’s structure? Methodological Answer:
- 1H/13C NMR: Assign signals for the quinolinone (δ 6.8–8.2 ppm for aromatic protons), pyrazoline (δ 3.1–4.3 ppm for dihydro protons), and fluorophenyl groups (δ 7.2–7.6 ppm with 19F coupling) .
- HRMS: Confirm molecular formula (e.g., [M+H]+ expected for C31H23BrFN3O4: 628.08 Da) .
- HPLC: Use a C18 column with UV detection at 254 nm to verify purity (>95%) .
Advanced Question: Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or solvent effects? Methodological Answer:
- Variable Temperature (VT) NMR: Conduct experiments at –40°C to slow conformational exchange, resolving overlapping signals (e.g., diastereotopic pyrazoline protons) .
- COSY/NOESY: Correlate through-space interactions to assign stereochemistry at the 4,5-dihydropyrazole moiety .
Structure-Activity Relationships (SAR)
Basic Question: Q. How do substituents (e.g., bromo, fluoro) influence the compound’s physicochemical properties? Methodological Answer:
- Bromine (6-position): Enhances lipophilicity (clogP increases by ~0.5) and stabilizes π-π stacking in the quinolinone core, critical for target binding .
- Fluorophenyl (5-position): Introduces electron-withdrawing effects, modulating pKa of the carboxylic acid (predicted pKa ~3.8) for improved solubility at physiological pH .
Advanced Question: Q. What pharmacophore models predict the compound’s interaction with biological targets? Methodological Answer:
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify essential features: (1) quinolinone carbonyl (hydrogen bond acceptor), (2) fluorophenyl (hydrophobic pocket), and (3) carboxylic acid (ionic interaction site) .
- Validation: Compare with analogs (e.g., 4-chlorophenyl derivatives) showing reduced activity (IC50 shift from 0.8 μM to >5 μM), confirming the fluorophenyl’s role .
Computational Modeling
Basic Question: Q. What molecular docking strategies are used to predict target binding? Methodological Answer:
- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., kinases or proteases) based on the compound’s scaffold .
- Docking Workflow: AutoDock Vina with AMBER force fields, focusing on the pyrazoline-quinolinone core’s alignment with catalytic residues .
Advanced Question: Q. How can AI-driven simulations optimize reaction pathways for derivatives? Methodological Answer:
- Reaction Path Search: Combine Gaussian09 (DFT calculations) with ICReDD’s algorithms to model transition states and predict regioselectivity in pyrazoline ring closure .
- Active Learning: Train neural networks on experimental yield data (e.g., 22–27% for analogs) to recommend solvent/base combinations (e.g., DMF/K2CO3 vs. THF/Et3N) .
Biological Activity Profiling
Basic Question: Q. What in vitro assays are recommended for preliminary activity screening? Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate, monitoring cleavage inhibition (λex/em = 355/460 nm) .
- Cellular Uptake: LC-MS/MS quantification in HepG2 cells after 24-hour exposure, using deuterated internal standards .
Advanced Question: Q. How can researchers address off-target effects revealed in kinome-wide profiling? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
